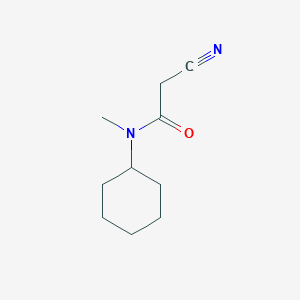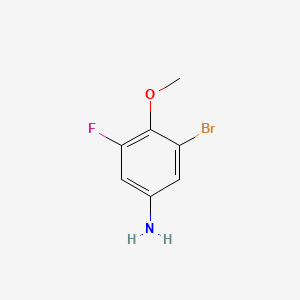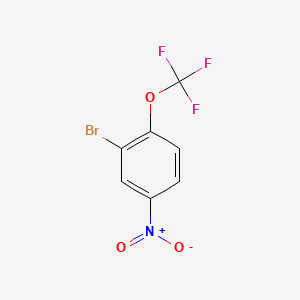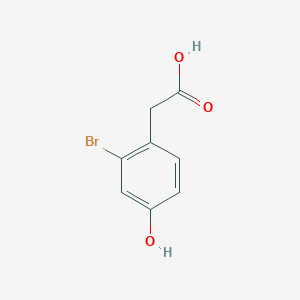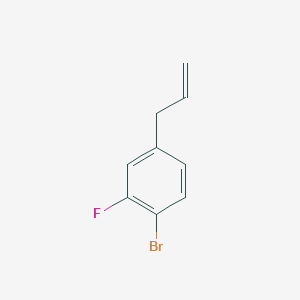
3-(4-Bromo-3-fluorophenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-3-fluorophenyl)-1-propene, also known as 4-bromo-3-fluorophenylpropene, is a synthetic organic compound that has a wide range of applications in scientific research. It is a brominated fluorinated phenylpropene, which is an alkyl-substituted aromatic compound. It has been used in the synthesis of various organic compounds, as well as in the development of new pharmaceuticals. Additionally, it has been used in the synthesis of organic compounds for use in drug discovery, as well as in the development of new drugs.
Applications De Recherche Scientifique
Electronic Properties Tuning and Polymer Synthesis
Electronic and Structural Analysis
Studies have demonstrated the utility of halogenated phenyl propenes in tuning the electronic properties of conjugated polymers. For instance, halogen-substituted thiophenes and their incorporation into polythiophenes can significantly modify the electronic properties of the resulting polymers, influencing their oxidation potential and polymerization behavior. This has implications for the development of advanced materials for electronic applications Gohier et al., 2013.
Copolymerization with Styrene
The synthesis and characterization of novel copolymers involving ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates highlight the role of such compounds in creating materials with tailored properties. These copolymers exhibit unique structural and decomposition characteristics, which could be beneficial in developing new polymeric materials Kharas et al., 2016.
Crystal Structure Analysis
- Molecular and Crystal Structure Insights: Research into compounds structurally similar to “3-(4-Bromo-3-fluorophenyl)-1-propene” provides valuable insights into molecular interactions and structural properties. For example, crystal structure analyses reveal how halogenated phenyl groups impact molecular conformation and packing, influencing the material's physical properties and potential applications in crystal engineering and material science Atioğlu et al., 2019.
Quantum Chemical Investigations
- Quantum Chemical Analysis and Applications: Detailed quantum chemical studies on related chalcone derivatives underline the significance of structural modifications in determining the electronic and optical properties of compounds. Such analyses are pivotal in designing materials for electronic, photonic, and photovoltaic applications, providing a theoretical foundation for experimental endeavors Zaini et al., 2018.
Propriétés
IUPAC Name |
1-bromo-2-fluoro-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBIAGLJGRJLSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
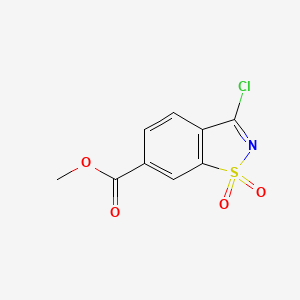
![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)
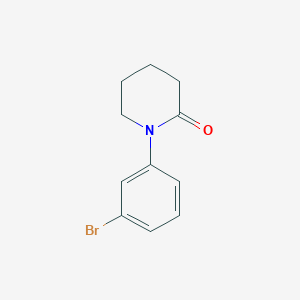
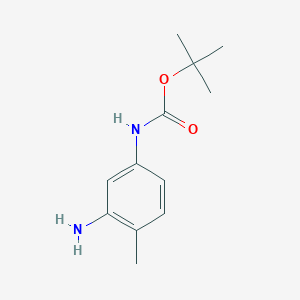
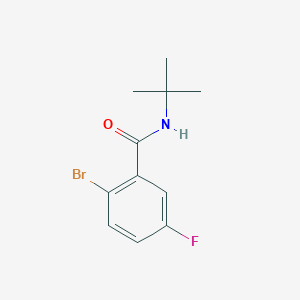
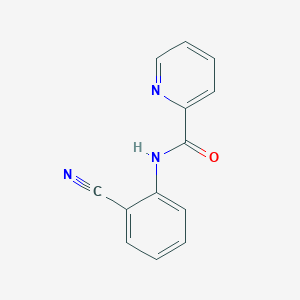
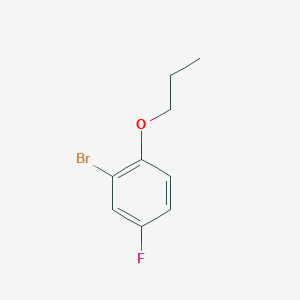
amine](/img/structure/B1290865.png)
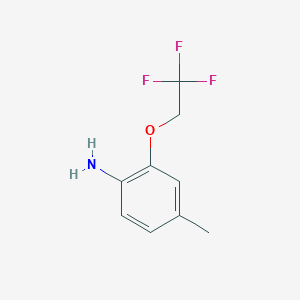
![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)
